molecular formula C6H3BrF3IN2 B11772236 3-Bromo-5-iodo-4-(trifluoromethyl)pyridin-2-amine

3-Bromo-5-iodo-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B11772236
M. Wt: 366.90 g/mol
InChI Key: PICULXZJDNCXHO-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-4-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, iodine, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-iodo-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:

    Halogenation: Introduction of bromine and iodine atoms into the pyridine ring through electrophilic aromatic substitution reactions.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to favor the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

    Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridine ring.

Scientific Research Applications

3-Bromo-5-iodo-4-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug candidates targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-4-(trifluoromethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
  • 3-Iodo-5-(trifluoromethyl)pyridin-2-amine
  • 5-Bromo-4-(trifluoromethyl)pyridin-2-amine

Uniqueness

3-Bromo-5-iodo-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both bromine and iodine atoms, which can provide distinct reactivity patterns compared to compounds with only one halogen substituent. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H3BrF3IN2

Molecular Weight

366.90 g/mol

IUPAC Name

3-bromo-5-iodo-4-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C6H3BrF3IN2/c7-4-3(6(8,9)10)2(11)1-13-5(4)12/h1H,(H2,12,13)

InChI Key

PICULXZJDNCXHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)Br)C(F)(F)F)I

Origin of Product

United States

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